molecular formula C36H28Cl2OP2Pd B1589558 Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) CAS No. 205319-06-8

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

Cat. No. B1589558
M. Wt: 715.9 g/mol
InChI Key: VYOUBMJFTDMKRR-UHFFFAOYSA-L
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Description

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is a palladium (II) complex containing two chloride ligands and two (2- (diphenylphosphino)phenyl)ether ligands coordinated to the palladium center .


Synthesis Analysis

This compound is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z,E dienes .


Molecular Structure Analysis

The molecular formula of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is C36H28Cl2OP2Pd. It has a molecular weight of 715.88 .


Chemical Reactions Analysis

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as an efficient catalyst in the coupling reaction .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 243-250 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Catalytic Applications in Organic Chemistry

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) has been extensively utilized as a catalyst in various organic reactions. It catalyzes cross-coupling reactions efficiently, as seen in the coupling of secondary alkyl Grignard reagents with allylic alcohols and organic halides, leading to high yields of the desired products (Hayashi, Konishi, & Kumada, 1979) (Hayashi, Konishi, & Kumada, 1980).

Synthesis and Structural Characterization

This compound has been synthesized under green production conditions with a yield of 97.4%, and its structure has been characterized by various methods including infrared spectra and nuclear magnetic resonance (Wang Zhaowe, 2015).

Use in Asymmetric Catalysis

It has also been utilized in asymmetric catalysis. For example, certain palladium complexes previously used as catalyst precursors in asymmetrical hydrosilylation of olefins have been studied for their structural properties, revealing unusual geometric features (Woo, Pioda, Rothlisberger, & Togni, 2000).

Facilitating Amination Reactions

Additionally, it has proven effective in amination reactions, enabling efficient synthesis of meso-arylamino- and alkylamino-substituted porphyrins under mild conditions (Chen & Zhang, 2003). It also facilitates the coupling of anilines with aryl bromides, demonstrating tolerance to a variety of substrates and steric congestion (Sadighi, Harris, & Buchwald, 1998).

Application in Polymerization

This palladium complex has been used in polymerization, such as in the bisthiolation polymerization of diethynyl disulfide derivatives to produce sulfur-containing hyperbranched polymers (Nakahashi et al., 2007).

Environmental Applications

In environmental chemistry, it has been applied for dehalogenation of aromatic halides, offering a method for destroying aromatic polyhalides (Okamoto & Oka, 1981).

properties

IUPAC Name

dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUBMJFTDMKRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Cl2OP2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463965
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

CAS RN

205319-06-8
Record name [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Akin, MT Barrila, TA Brandt… - … Process Research & …, 2017 - ACS Publications
The synthesis of multigram quantities of small molecule PCSK9 inhibitor (R,S)-3 is described. The route features a safe, multikilogram method to prepare 5-(4-iodo-1-methyl-1H-pyrazol-…
Number of citations: 17 pubs.acs.org

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